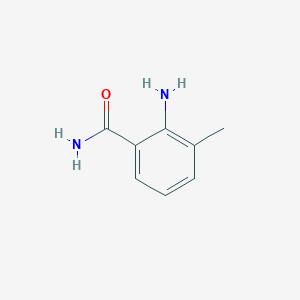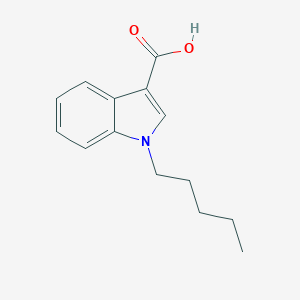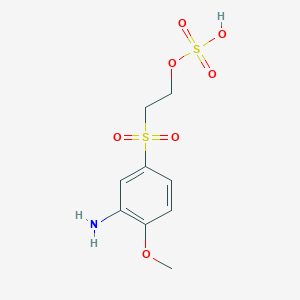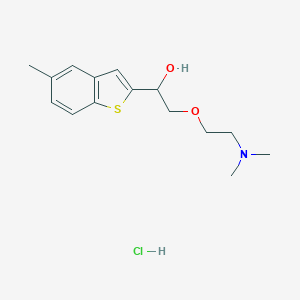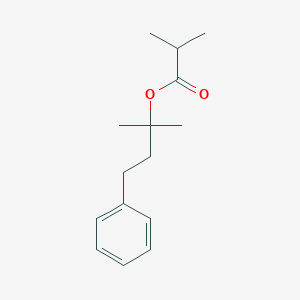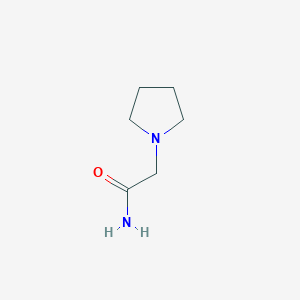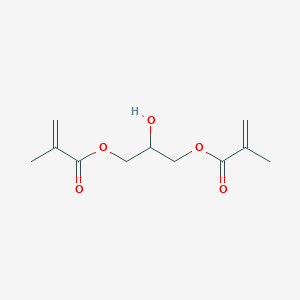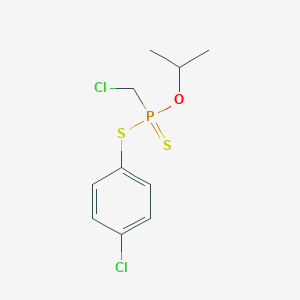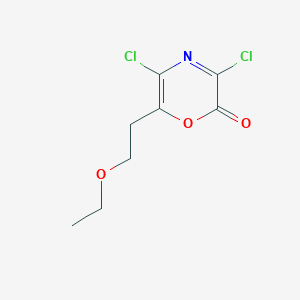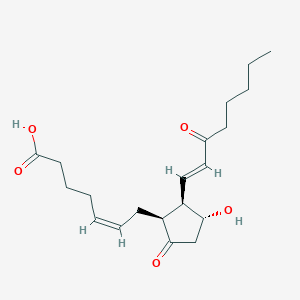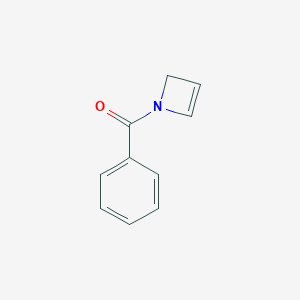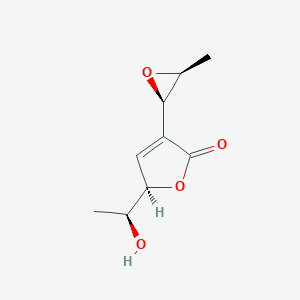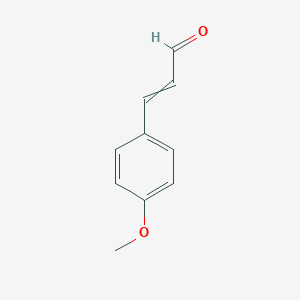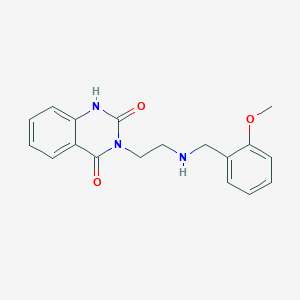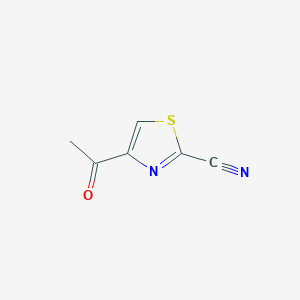
4-Acetyl-2-cyanothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Acetyl-2-cyanothiazole is a heterocyclic organic compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 4-Acetyl-2-cyanothiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it may act by inducing apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 4-Acetyl-2-cyanothiazole has antioxidant properties and may help to protect cells from oxidative stress. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria. In terms of its potential use in cancer treatment, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 4-Acetyl-2-cyanothiazole in lab experiments is its potential as a novel therapeutic agent. Additionally, it is relatively easy to synthesize and has been found to exhibit interesting biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
将来の方向性
There are many potential future directions for research on 4-Acetyl-2-cyanothiazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its mechanism of action and to optimize its use in cancer therapy. Additionally, its potential use as an antibacterial agent and as a treatment for oxidative stress-related diseases should be further explored. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetyl-2-cyanothiazole and to identify any potential side effects or limitations of its use.
科学的研究の応用
4-Acetyl-2-cyanothiazole has been found to exhibit interesting biochemical and physiological effects. It has been studied for its potential use in the treatment of cancer and as an antibacterial agent. Additionally, it has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
特性
CAS番号 |
135450-46-3 |
|---|---|
製品名 |
4-Acetyl-2-cyanothiazole |
分子式 |
C6H4N2OS |
分子量 |
152.18 g/mol |
IUPAC名 |
4-acetyl-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,1H3 |
InChIキー |
FRUKDXHKTNFHTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)C#N |
正規SMILES |
CC(=O)C1=CSC(=N1)C#N |
同義語 |
2-Thiazolecarbonitrile, 4-acetyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

